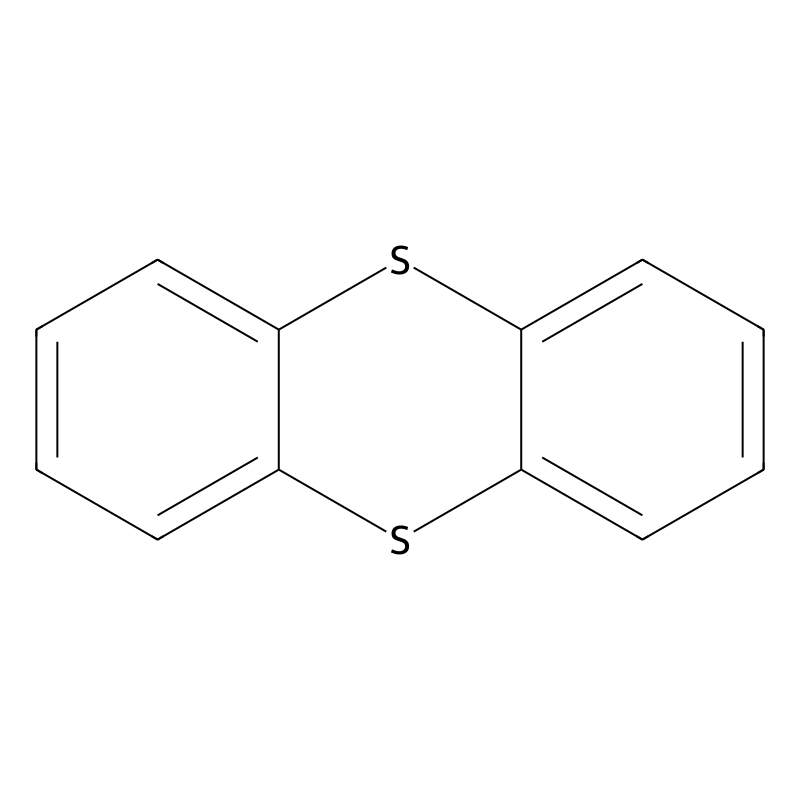

Thianthrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Electronics and Optoelectronics

- Thianthrene derivatives exhibit semiconducting behavior, making them potential candidates for organic electronic devices like transistors and solar cells. Researchers are exploring modifications to thianthrene's structure to fine-tune its electrical properties for specific applications [].

- Additionally, thianthrene's ability to absorb and emit light makes it attractive for optoelectronic applications such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs) [].

Material Science

- Thianthrene's rigid structure and thermal stability make it a useful building block for the synthesis of new functional materials. Researchers are incorporating thianthrene units into polymers to create materials with desired properties, such as improved conductivity or heat resistance [].

- Thianthrene can also be used as a precursor for the synthesis of porous organic frameworks (POFs). POFs are a class of materials with well-defined pore structures that can be used for gas storage, separation, and catalysis [].

Thianthrene is an organic compound characterized by its unique structure, consisting of a fused bicyclic system that includes sulfur atoms. Its molecular formula is , and it is classified as a polycyclic aromatic compound. Thianthrene exhibits interesting photophysical properties, making it a subject of extensive research in organic chemistry. The compound can exist in different oxidation states, notably as a radical cation when oxidized, which has been characterized using electron paramagnetic resonance techniques .

Key Reactions:- Oxidation: Thianthrene oxidized by sulfuric acid forms thianthrene radical cation.

- Reaction with Titanium(IV) Tetrachloride: Produces color changes indicating complex formation.

- Reactions with Aluminum Chloride: Explores the behavior of thianthrene under various conditions.

Thianthrene can be synthesized through several methods:

- Thia-APEX Reaction: This method utilizes S-diimidated 1,2-arenedithiols and unfunctionalized aromatic substrates under mild conditions to produce π-extended thianthrenes in good yields .

- Direct Synthesis from Aromatic Substrates: Symmetric thianthrenes can be synthesized using sulfur dichloride and Lewis acids like aluminum chloride, although this method is limited to simple benzene derivatives .

- Cross-Annulation Reactions: Employing aryldithiols and 1,2-dihaloarenes allows for the construction of unsymmetric thianthrene structures .

Thianthrene finds applications primarily in organic synthesis and materials science. Its derivatives are explored for use in organic electronics due to their unique electronic properties. Additionally, thianthrene compounds are being investigated for their potential roles in pharmaceuticals and as intermediates in chemical synthesis.

Studies on the interactions of thianthrene with various reagents have revealed insights into its reactivity and potential applications. The formation of aryl thianthrenium salts has been shown to facilitate reactions with nucleophiles and other electrophiles, expanding the scope of synthetic methodologies available for creating complex organic molecules . The interactions often involve radical mechanisms that highlight the compound's role as a mediator in various transformations.

Thianthrene shares structural similarities with other compounds such as phenothiazine and dibenzothiophene. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Thianthrene | Bicyclic aromatic | Exhibits strong photophysical properties; radical cation formation |

| Phenothiazine | Bicyclic aromatic | Known for its use in pharmaceuticals; less stable radical cations |

| Dibenzothiophene | Bicyclic aromatic | Lacks the unique reactivity of thianthrene; more stable under oxidative conditions |

Similar Compounds:- Phenothiazine

- Dibenzothiophene

- Selenanthrene

Thianthrene's distinct radical chemistry and photophysical properties set it apart from these similar compounds, making it an intriguing subject for further research in both synthetic chemistry and material science.

Molecular Orbital Characteristics

Thianthrene exhibits a distinctive electronic structure that contributes significantly to its aromatic character and chemical behavior. Linear Combination of Atomic Orbitals-Molecular Orbital (LCAO-MO) calculations have provided comprehensive insights into the electronic configuration of this heterocyclic compound [1]. The highest occupied molecular orbital (HOMO) is positioned at -8.03 electronvolts, while the lowest unoccupied molecular orbital (LUMO) is located at -0.46 electronvolts, resulting in a substantial HOMO-LUMO energy gap of 7.57 electronvolts [2]. This large energy gap indicates considerable electronic stability and reduced reactivity under normal conditions.

The molecular orbital analysis reveals that thianthrene possesses a complex π-electron system that extends across the entire tricyclic framework [1]. The delocalization of π-electrons occurs not only within individual benzene rings but also involves the sulfur atoms through their p-orbitals. This delocalization pattern distinguishes thianthrene from simple aromatic hydrocarbons and contributes to its unique electronic properties.

Aromaticity Assessment

Quantitative assessment of aromaticity in thianthrene has been achieved through multiple theoretical approaches. The calculated resonance energy of 80.33 kilocalories per mole demonstrates significant aromatic stabilization [1]. This value places thianthrene in an intermediate position regarding aromatic character: it exhibits greater aromaticity than thiophene but less than anthracene when considering delocalization energy per electron [1].

The aromatic character of thianthrene can be understood through Hückel molecular orbital theory, which considers the π-electron system as the primary contributor to aromatic stabilization [3] [4]. The compound contains 14 π-electrons distributed across the tricyclic system, satisfying the general requirements for aromatic character in polycyclic systems. However, the non-planar butterfly-like conformation affects the extent of π-orbital overlap, resulting in reduced aromaticity compared to fully planar aromatic systems.

Ultraviolet Absorption Properties

Spectroscopic studies reveal that thianthrene exhibits characteristic ultraviolet absorption with a maximum at approximately 160 nanometers [2]. This absorption corresponds to π→π* electronic transitions within the conjugated system. The relatively high-energy absorption maximum reflects the large HOMO-LUMO gap and provides insights into the electronic structure and potential applications in optoelectronic devices [2].

Redox Behavior and Oxidation States

Electrochemical Properties

Thianthrene demonstrates remarkable redox behavior, readily undergoing oxidation to form stable radical cation and dication species [5] [6] [7]. The compound exhibits reversible redox reactions with oxidation potentials ranging from 3.95 to 4.15 volts versus lithium/lithium ion, depending on the specific derivative and experimental conditions [6] [7]. This high oxidation potential makes thianthrene derivatives particularly attractive for applications requiring high-energy density electrochemical systems.

The electrochemical oxidation of thianthrene proceeds through a stepwise mechanism. Initial oxidation produces the radical cation (thianthrene- +), which maintains structural integrity while adopting a nearly planar conformation [8] [5]. Further oxidation leads to the formation of the dication (thianthrene2+), characterized by complete planarity and increased reactivity [8]. These oxidation states exhibit distinctly different structural and electronic properties, with the planarization accompanying oxidation being a key feature of the redox process.

Structural Changes Upon Oxidation

The most striking aspect of thianthrene's redox behavior is the dramatic conformational change that accompanies electron removal [8] [9]. In its neutral state, thianthrene adopts a butterfly-like conformation with a dihedral angle of approximately 131° in the gas phase, 128° in crystalline form, and 142° in solution [10] [11] [12]. Upon oxidation to the radical cation, the molecule becomes nearly planar with a dihedral angle approaching 180° [8] [9]. This structural reorganization reflects the change in electronic configuration and the optimization of π-orbital overlap in the charged species.

The planarization process is reversible, with reduction of the oxidized forms restoring the original butterfly conformation [8]. This reversible structural change has been exploited in various applications, including redox-active materials for energy storage systems and molecular switches.

Redox Mediator Applications

Thianthrene derivatives have found significant application as redox mediators in advanced battery systems [6] [7] [13]. The high oxidation potentials (4 volts class) enable efficient mediation reactions with inorganic cathode materials such as lithium manganese oxide (LiMn2O4) [6] [7]. These systems demonstrate superior performance compared to conventional organic mediators, with enhanced energy density and cycling stability [6].

The electron self-exchange reactions of thianthrene couples have been extensively studied using electron spin resonance (ESR) line broadening experiments [14] [15]. Rate constants for electron transfer range from 2.0 × 108 to 44 × 108 M-1s-1, depending on the specific thianthrene derivative and solvent system [15]. These high rate constants indicate efficient electron transfer kinetics, supporting the utility of thianthrene derivatives in electrochemical applications.

Solubility Characteristics in Organic Media

Solvent-Dependent Solubility Patterns

Thianthrene exhibits characteristic solubility behavior that reflects its organic nature and structural features. The compound is completely insoluble in water due to its hydrophobic character and lack of polar functional groups [16]. This hydrophobic nature is consistent with the predominantly hydrocarbon framework and the sulfur atoms' limited ability to form hydrogen bonds with water molecules.

In polar aprotic solvents, thianthrene demonstrates good solubility. Dimethylformamide (DMF) serves as an excellent solvent for neutral thianthrene [16], providing a suitable medium for various synthetic transformations and analytical procedures. The solubility in DMF can be attributed to favorable van der Waals interactions and the ability of the solvent to accommodate the non-planar molecular geometry without significant destabilization.

Electrochemical Solvent Systems

The solubility characteristics of thianthrene and its oxidized forms vary significantly with the oxidation state and choice of solvent system [17] [18]. In acetonitrile (MeCN), thianthrene radical cation salts exhibit high solubility, making this solvent particularly valuable for electrochemical studies [17]. The formation of dark blue solutions when thianthrene radical cation hexafluorophosphate dissolves in acetonitrile or liquid sulfur dioxide provides a convenient visual indicator of successful oxidation [17].

Methylene chloride (CH2Cl2) presents an interesting case where solubility is strongly dependent on the oxidation state [17]. Neutral thianthrene shows limited solubility in this solvent, while the radical cation forms are highly soluble. This differential solubility has been exploited in electrochemical preparations where the radical cation salts precipitate directly onto electrodes during oxidation processes [17].

Quantitative Solubility Data

Precise solubility measurements have been conducted for thianthrene in various organic solvents. In ethylene glycol at 298.15 Kelvin, thianthrene exhibits a mole fraction solubility of 0.0013 [19]. This relatively low solubility reflects the poor compatibility between the organic thianthrene molecule and the highly polar, hydrogen-bonding glycol solvent.

The solubility behavior of thianthrene follows the general principle of "like dissolves like," with better solubility observed in solvents of similar polarity and hydrogen-bonding capability [20]. Polar aprotic solvents generally provide the best dissolution medium for neutral thianthrene, while ionic forms require solvents capable of stabilizing charged species through solvation effects.

Practical Implications for Chemical Applications

The solubility characteristics of thianthrene have important implications for its practical applications in synthetic chemistry and materials science. The compound's excellent solubility in dimethylformamide and other polar aprotic solvents makes it suitable for solution-phase synthetic procedures [21]. The differential solubility of neutral and oxidized forms enables selective precipitation and purification strategies in electrochemical preparations.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 39 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Pandiyan BV, Deepa P, Kolandaivel P. How do halogen bonds (S-O⋯I, N-O⋯I and C-O⋯I) and halogen-halogen contacts (C-I⋯I-C, C-F⋯F-C) subsist in crystal structures? A quantum chemical insight. J Mol Model. 2017 Jan;23(1):16. doi: 10.1007/s00894-016-3181-z. Epub 2016 Dec 29. PubMed PMID: 28035643.

3: Bertocco P, Bolli C, Derendorf J, Jenne C, Klein A, Stirnat K. The Me(3) NB(12) Cl(11)(.) Radical: A Strong One-Electron Oxidizing Agent. Chemistry. 2016 Nov 2;22(45):16032-16036. doi: 10.1002/chem.201603924. Epub 2016 Oct 5. PubMed PMID: 27704626.

4: Mitchell SC, Waring RH. Fate of thianthrene in biological systems. Xenobiotica. 2017 Aug;47(8):731-740. doi: 10.1080/00498254.2016.1222107. Epub 2016 Aug 25. PubMed PMID: 27560772.

5: Dar T, Shah K, Moghtaderi B, Page AJ. Formation of persistent organic pollutants from 2,4,5-trichlorothiophenol combustion: a density functional theory investigation. J Mol Model. 2016 Jun;22(6):128. doi: 10.1007/s00894-016-2987-z. Epub 2016 May 14. PubMed PMID: 27179803.

6: Liu H, Yao L, Li B, Chen X, Gao Y, Zhang S, Li W, Lu P, Yang B, Ma Y. Excimer-induced high-efficiency fluorescence due to pairwise anthracene stacking in a crystal with long lifetime. Chem Commun (Camb). 2016 May 31;52(46):7356-9. doi: 10.1039/c6cc01993e. PubMed PMID: 27109552.

7: Ma T, Zhao Q, Wang J, Pan Z, Chen J. A Sulfur Heterocyclic Quinone Cathode and a Multifunctional Binder for a High-Performance Rechargeable Lithium-Ion Battery. Angew Chem Int Ed Engl. 2016 May 23;55(22):6428-32. doi: 10.1002/anie.201601119. Epub 2016 Apr 15. PubMed PMID: 27080745.

8: Xie G, Li X, Chen D, Wang Z, Cai X, Chen D, Li Y, Liu K, Cao Y, Su SJ. Evaporation- and Solution-Process-Feasible Highly Efficient Thianthrene-9,9',10,10'-Tetraoxide-Based Thermally Activated Delayed Fluorescence Emitters with Reduced Efficiency Roll-Off. Adv Mater. 2016 Jan 6;28(1):181-7. doi: 10.1002/adma.201503225. Epub 2015 Nov 9. PubMed PMID: 26551788.

9: Xu F, Shi X, Li Y, Zhang Q. Mechanistic and Kinetic Studies on the Homogeneous Gas-Phase Formation of PCTA/DTs from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol. Int J Mol Sci. 2015 Aug 28;16(9):20449-67. doi: 10.3390/ijms160920449. PubMed PMID: 26343647; PubMed Central PMCID: PMC4613213.

10: Speer ME, Kolek M, Jassoy JJ, Heine J, Winter M, Bieker PM, Esser B. Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries. Chem Commun (Camb). 2015 Oct 25;51(83):15261-4. doi: 10.1039/c5cc04932f. PubMed PMID: 26235336.

11: Pawliczek M, Garve LK, Werz DB. Exploiting amphiphilicity: facile metal free access to thianthrenes and related sulphur heterocycles. Chem Commun (Camb). 2015 Jun 4;51(44):9165-8. doi: 10.1039/c5cc01757b. PubMed PMID: 25948531.

12: Choto P, Rasmussen K, Grampp G. Investigation of solvent dynamic effects on the electron self-exchange in two thianthrene couples with large inner reorganization energies. Phys Chem Chem Phys. 2015 Feb 7;17(5):3415-20. doi: 10.1039/c4cp04581e. Epub 2014 Dec 22. PubMed PMID: 25529308.

13: Khedkar S, Shanker R. Isolation and classification of a soil actinomycete capable of sulphur-specific biotransformation of dibenzothiophene, benzothiophene and thianthrene. J Appl Microbiol. 2015 Jan;118(1):62-74. doi: 10.1111/jam.12665. Epub 2014 Nov 30. PubMed PMID: 25319398.

14: Ahmad A, Chauhan AK, Javed S, Kumar A. Desulfurization of thianthrene by a Gordonia sp. IITR100. Biotechnol Lett. 2014 Nov;36(11):2209-14. doi: 10.1007/s10529-014-1606-2. Epub 2014 Aug 12. PubMed PMID: 25113826.

15: Poleschner H, Seppelt K. XeF(2) /fluoride acceptors as versatile one-electron oxidants. Angew Chem Int Ed Engl. 2013 Dec 2;52(49):12838-42. doi: 10.1002/anie.201307161. Epub 2013 Oct 11. PubMed PMID: 24127390.

16: Peintinger MF, Beck J, Bredow T. Charged stacks of dithiin, diselenin, thianthrene and selenanthrene radical cations: long range multicenter bonds. Phys Chem Chem Phys. 2013 Nov 14;15(42):18702-9. doi: 10.1039/c3cp53410c. PubMed PMID: 24080984.

17: Pavliček N, Fleury B, Neu M, Niedenführ J, Herranz-Lancho C, Ruben M, Repp J. Atomic force microscopy reveals bistable configurations of dibenzo[a,h]thianthrene and their interconversion pathway. Phys Rev Lett. 2012 Feb 24;108(8):086101. Epub 2012 Feb 23. PubMed PMID: 22463545.

18: Di Stefano S, Mazzonna M, Bodo E, Mandolini L, Lanzalunga O. Photoinversion of sulfoxides as a source of diversity in dynamic combinatorial chemistry. Org Lett. 2011 Jan 7;13(1):142-5. doi: 10.1021/ol102715p. Epub 2010 Dec 1. PubMed PMID: 21121645.

19: Khenkin AM, Leitus G, Neumann R. Electron transfer-oxygen transfer oxygenation of sulfides catalyzed by the H5PV2Mo10O40 polyoxometalate. J Am Chem Soc. 2010 Aug 25;132(33):11446-8. doi: 10.1021/ja105183w. PubMed PMID: 20669975.

20: Kamata K, Hirano T, Ishimoto R, Mizuno N. Sulfoxidation with hydrogen peroxide catalyzed by [SeO(4){WO(O(2))(2)}(2)](2-). Dalton Trans. 2010 Jun 21;39(23):5509-18. doi: 10.1039/c002318c. Epub 2010 May 7. PubMed PMID: 20454716.